molecular formula C21H20N4O3 B11274898 3-butyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-butyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11274898
M. Wt: 376.4 g/mol
InChI Key: OASZULIJJGSKOC-UHFFFAOYSA-N
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Description

This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-7-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxadiazole ring through a cycloaddition reaction involving nitrile oxides and suitable dipolarophiles .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-7-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Scientific Research Applications

3-BUTYL-7-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BUTYL-7-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-BUTYL-7-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE apart is its unique combination of functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-butyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H20N4O3/c1-3-4-11-25-20(26)16-10-9-14(12-17(16)22-21(25)27)19-23-18(24-28-19)15-8-6-5-7-13(15)2/h5-10,12H,3-4,11H2,1-2H3,(H,22,27)

InChI Key

OASZULIJJGSKOC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)NC1=O

Origin of Product

United States

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